molecular formula C8H9N3O6 B1310068 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol CAS No. 99610-72-7

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol

Cat. No.: B1310068
CAS No.: 99610-72-7
M. Wt: 243.17 g/mol
InChI Key: OABRBVCUJIJMOB-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is an organic compound characterized by the presence of a phenol group substituted with two nitro groups and an amino group linked to a hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting dinitrophenol is then reacted with 2-aminoethanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-((2-Hydroxyethyl)amino)-4,6-diaminophenol.

    Substitution: Formation of ethers or esters depending on the substituent.

Scientific Research Applications

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol involves its interaction with cellular components. The nitro groups can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Hydroxyethyl)amino)-4,6-dinitrophenol is unique due to the combination of nitro groups and a hydroxyethylamino group on a phenolic core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O6/c12-2-1-9-6-3-5(10(14)15)4-7(8(6)13)11(16)17/h3-4,9,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRBVCUJIJMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1NCCO)O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244163
Record name 2-Hydroxyethyl picramic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99610-72-7
Record name 2-[(2-Hydroxyethyl)amino]-4,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99610-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl picramic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethyl picramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxy-3,5-dinitroanilino)ethanol
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Record name 2-HYDROXYETHYL PICRAMIC ACID
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